molecular formula C18H17Cl2NO B5083418 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropane-1-carboxamide

2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropane-1-carboxamide

Cat. No.: B5083418
M. Wt: 334.2 g/mol
InChI Key: UUSYHVMVJMUGIM-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(2-ethylphenyl)-1-phenylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C18H17Cl2NO. It is known for its unique structure, which includes a cyclopropane ring, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropane-1-carboxamide typically involves the reaction of 2-ethylphenylamine with 2,2-dichlorocyclopropanecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(2-ethylphenyl)-1-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

2,2-Dichloro-N-(2-ethylphenyl)-1-phenylcyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The cyclopropane ring in the compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropane ring in 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropane-1-carboxamide makes it unique compared to its analogs.

Properties

IUPAC Name

2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c1-2-13-8-6-7-11-15(13)21-16(22)17(12-18(17,19)20)14-9-4-3-5-10-14/h3-11H,2,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSYHVMVJMUGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2(CC2(Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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